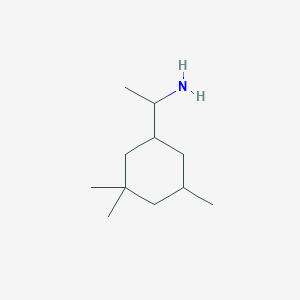

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol This compound is a derivative of cyclohexane and is characterized by the presence of an amine group attached to an ethan-1-amine moiety

Preparation Methods

The synthesis of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 3,3,5-trimethylcyclohexanone as the starting material.

Reduction: The ketone group in 3,3,5-trimethylcyclohexanone is reduced to form 3,3,5-trimethylcyclohexanol.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Condensation: The compound can undergo condensation reactions to form larger molecules or polymers.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:

1-(3,3,5-Trimethylcyclohexyl)ethan-1-one: This compound has a ketone group instead of an amine group, leading to different chemical properties and reactivity.

2-(3,3,5-Trimethylcyclohexyl)ethan-1-amine: This isomer has the amine group attached to a different carbon atom, resulting in variations in its chemical behavior and applications.

Biological Activity

1-(3,3,5-Trimethylcyclohexyl)ethan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula: C11H23N

- Molecular Weight: 169.31 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may function as a modulator in various signaling pathways:

- Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance:

- Mycobacterium avium: Exhibited minimum inhibitory concentrations (MIC) ranging from 0.05 to 1 µg/mL.

- Efficacy against Gram-positive bacteria: In vitro studies suggest significant activity against Staphylococcus aureus.

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that the compound has a favorable safety profile:

- Selectivity Index (SI): Greater than 1910 against THP-1 cells indicates low toxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Cyclohexyl group | Moderate Antimicrobial | 0.25 |

| Compound B | Phenyl group | High Antimicrobial | 0.03 |

| This compound | Trimethylcyclohexyl group | Significant Antimicrobial | 0.05 - 1 |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on Antimycobacterial Activity:

- Researchers assessed the potential of this compound as an inhibitor of MmpL3 in Mycobacterium species. The findings indicated promising results with low MIC values suggesting effective inhibition.

-

Cytotoxicity Assessment:

- A study evaluated the cytotoxic effects on human cell lines. The results demonstrated minimal toxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

1-(3,3,5-trimethylcyclohexyl)ethanamine |

InChI |

InChI=1S/C11H23N/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8-10H,5-7,12H2,1-4H3 |

InChI Key |

ANEKNQRRTWIWCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.